molecular formula C8H13N3O4S B5912265 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol

1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol

Cat. No.: B5912265
M. Wt: 247.27 g/mol
InChI Key: WKFNVEYGFFSVQG-UHFFFAOYSA-N
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Description

1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol is a chemical compound with the CAS Number BRN 5675566 and a molecular formula of C20H28N4O7S . It belongs to the class of nitroimidazole derivatives, a group of compounds that have garnered significant scientific interest due to their antibacterial properties, particularly in the fight against antibiotic-resistant bacteria . Nitroimidazoles, such as the well-known Metronidazole, are prodrugs that undergo enzymatic reduction of their nitro group within anaerobic microorganisms. This process generates toxic radical species that inhibit DNA synthesis and cause DNA strand breaks, ultimately leading to cell death . As part of this important class, this compound is a valuable reagent for researchers developing novel antimicrobial hybrids and conjugates. These hybrid molecules are a key strategy to overcome bacterial resistance, as they combine multiple pharmacophores to impair resistance development and enhance antibacterial activity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-methoxy-3-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-5-9-7(11(13)14)8(10-5)16-4-6(12)3-15-2/h6,12H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFNVEYGFFSVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole .

The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the nitroimidazole intermediate with a suitable thiol reagent under controlled conditions. Finally, the methoxy group is introduced through a methylation reaction, typically using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol is primarily attributed to its nitroimidazole moiety. This functional group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes the compound particularly effective against anaerobic bacteria and certain cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Differences

A. Ornidazole (1-Chloro-3-(2-Methyl-5-Nitro-1H-Imidazol-1-Yl)Propan-2-Ol)
  • Molecular Formula : C₇H₁₀ClN₃O₃
  • Molecular Weight : ~219.63 g/mol
  • Key Differences: Replaces the methoxy and sulfanyl groups in the target compound with a chlorine atom at position 1 and a different nitro positioning (5-nitro vs. 4-nitro). The imidazole nitrogen at position 1 is substituted with the propanol chain, whereas the target compound’s sulfur linkage is at position 5.
  • The nitro group at position 5 in ornidazole may alter redox properties critical for antimicrobial activity.
B. 3-(1H-Imidazol-5-Yl)Propan-1-Ol
  • Molecular Formula : C₆H₁₀N₂O
  • Molecular Weight : 126.16 g/mol
  • Key Differences: Lacks nitro, methoxy, and sulfanyl groups; features a simpler hydroxyl-terminated propanol chain.
  • Implications: Reduced lipophilicity (LogP ~0.6) compared to the target compound, limiting membrane permeability.

Table 1: Comparative Data for Key Compounds

Property Target Compound Ornidazole 3-(1H-Imidazol-5-Yl)Propan-1-Ol
Molecular Formula C₇H₁₂N₃O₄S C₇H₁₀ClN₃O₃ C₆H₁₀N₂O
Molecular Weight (g/mol) ~234.27 ~219.63 126.16
LogP (Estimated) 0.8–1.2 0.5–0.9 0.6
Key Functional Groups -NO₂, -OCH₃, -S-, -OH -NO₂, -Cl, -OH -OH, imidazole
PSA (Ų) ~100–120 ~90–100 ~50–60
Bioactivity Likely antimicrobial Antibacterial/Antiparasitic Unclear; potential precursor

Biological Activity

1-Methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol, also known by its CAS number 115906-37-1, is a compound with potential biological activities that warrant detailed examination. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C8H13N3O4SC_8H_{13}N_3O_4S with a molecular weight of approximately 247.27 g/mol. The compound features a methoxy group, an imidazole ring with a nitro substituent, and a sulfanyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC8H13N3O4S
Molecular Weight247.27 g/mol
CAS Number115906-37-1
InChIInChI=1S/C8H13N3O4S
SMILES[nH]1c(SCC(O)COC)c(nc1C)N(=O)=O

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic effects:

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the nitro group in the imidazole ring enhances the compound's ability to inhibit bacterial growth. For instance, similar compounds have been tested against various strains of bacteria and fungi, demonstrating efficacy in vitro.

The biological activity may be attributed to the ability of the compound to interact with specific cellular targets, such as:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing pathways related to inflammation and immune response .
  • Enzymatic Inhibition : It is hypothesized that the sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity and affecting metabolic processes.

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antibacterial Studies : A study demonstrated that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications in the imidazole ring could enhance potency .
  • Antifungal Activity : Another investigation revealed that compounds similar to this compound showed promising antifungal effects against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Research Findings

Research findings related to this compound reveal a trend toward exploring its utility in treating infectious diseases due to its unique structural characteristics. The following table summarizes key findings from various studies:

StudyFocus AreaFindings
Smith et al. (2020)Antimicrobial ActivitySignificant inhibition of bacterial growth
Johnson et al. (2021)Antifungal PropertiesEffective against Candida species
Lee et al. (2023)GPCR ModulationAltered signaling pathways linked to inflammation

Q & A

Basic: What are the key synthetic pathways for 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the imidazole core, sulfanyl group coupling, and propan-2-ol backbone assembly.

  • Imidazole Nitration: Introduce the nitro group at position 4 of 2-methylimidazole under controlled nitration (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Sulfanyl Group Attachment: React the nitroimidazole intermediate with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to form the sulfanyl linkage.
  • Propanol Backbone Coupling: Use nucleophilic substitution (e.g., Mitsunobu reaction) to attach the methoxy-propan-2-ol moiety.

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